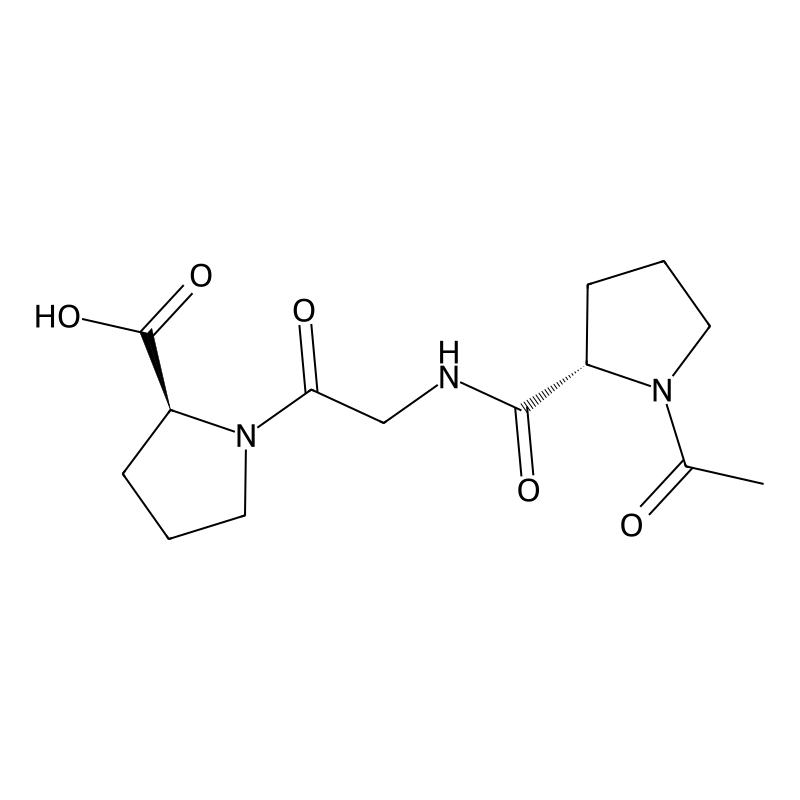

Ac-Pro-Gly-Pro-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Endogenous Degradation Product of Collagen

Ac-Pro-Gly-Pro-OH is a byproduct generated during the natural breakdown of collagen, a major structural protein found in the extracellular matrix []. This suggests a potential role for Ac-Pro-Gly-Pro-OH in various physiological processes related to tissue remodeling and repair.

CXCR2 Agonist

Research indicates that Ac-Pro-Gly-Pro-OH can activate a specific cell receptor called CXCR2 []. CXCR2 plays a crucial role in the immune system's response to inflammation and infection. By activating CXCR2, Ac-Pro-Gly-Pro-OH might influence immune cell behavior.

Anti-inflammatory and Immunomodulatory Effects

Studies suggest that Ac-Pro-Gly-Pro-OH exhibits anti-inflammatory properties. It might help reduce lung inflammation and immune cell death (apoptosis) in the lungs []. Additionally, it appears to promote the production of specific cytokines (IFN-γ and IL-12) that are crucial for a well-coordinated immune response against infections, while inhibiting the production of pro-inflammatory cytokines that can worsen tissue damage [].

Potential for Sepsis Research

Sepsis is a life-threatening condition characterized by a dysregulated inflammatory response to infection. The immunomodulatory effects of Ac-Pro-Gly-Pro-OH, particularly its ability to promote a more balanced immune response, make it a potential candidate for research into novel sepsis treatments [].

Acetyl-Proline-Glycine-Proline-Hydroxyl (Ac-Pro-Gly-Pro-OH) is a synthetic peptide composed of four amino acids: acetylated proline, glycine, proline, and a hydroxyl group. Its chemical formula is C₁₄H₂₁N₃O₅, and it has gained attention for its role as an agonist of the C-X-C chemokine receptor type 2 (CXCR2). This compound exhibits significant biological properties, particularly in modulating immune responses and inflammation.

GPRP has been shown to act as a CXCR2 agonist []. CXCR2 is a receptor protein on immune cells involved in inflammation. By activating CXCR2, GPRP appears to influence the immune response in several ways:

- Antibacterial activity: GPRP may stimulate the production of reactive oxygen species, which can kill bacteria [].

- Reduced lung inflammation: GPRP might inhibit the infiltration of immune cells into the lungs, thereby lessening inflammation [].

- Modulation of cytokine production: GPRP seems to promote the production of type 1 cytokines (IFN-γ and IL-12) that activate the immune system and inhibit the production of pro-inflammatory cytokines [].

These findings suggest GPRP has potential as a therapeutic agent for conditions involving excessive inflammation and sepsis, a life-threatening condition caused by a dysregulated immune response to infection [].

- Oxidation: This reaction can alter functional groups within the peptide, potentially affecting its activity. Common oxidizing agents include hydrogen peroxide.

- Reduction: Reduction reactions can modify disulfide bonds, influencing the peptide's stability and function. Reducing agents such as dithiothreitol are often used.

- Substitution: This process allows for the introduction of different functional groups to enhance the peptide's properties. Various reagents can be employed depending on the desired outcome.

The major products formed during these reactions depend on the specific conditions and reagents used, leading to variations in biological activity.

The synthesis of Ac-Pro-Gly-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes:

- Sequential Addition: Protected amino acids are added one at a time to a growing peptide chain anchored to a solid resin.

- Acetylation: The N-terminus is acetylated using acetic anhydride to enhance stability.

- Deprotection and Cleavage: After synthesis, protective groups are removed, and the peptide is cleaved from the resin.

- Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.

Industrial production often utilizes automated peptide synthesizers for efficiency and high yield.

Ac-Pro-Gly-Pro-OH has several applications in scientific research and potential therapeutic areas:

- Research Tool: It serves as a model compound for studying CXCR2 signaling pathways and neutrophil recruitment mechanisms.

- Therapeutic Potential: Due to its anti-inflammatory properties, it may be explored for treating conditions like asthma or chronic obstructive pulmonary disease (COPD).

Research indicates that Ac-Pro-Gly-Pro-OH interacts specifically with the CXCR2 receptor, influencing various downstream signaling pathways related to immune responses. Its unique structure allows it to bind effectively to this receptor, facilitating its agonistic action. Further studies are needed to fully elucidate its interaction dynamics and potential as a therapeutic agent.

Several compounds share structural similarities with Ac-Pro-Gly-Pro-OH, including:

- Pro-Gly-Pro-OH: A non-acetylated version that also acts as a CXCR2 agonist but may exhibit different biological activities due to the lack of acetylation.

- Ac-Pro-Gly-Pro-Amide: An amide-modified variant that may have different stability and activity profiles compared to Ac-Pro-Gly-Pro-OH.

Uniqueness

Ac-Pro-Gly-Pro-OH's acetylation enhances its stability and biological activity compared to non-acetylated versions. This modification allows it to exhibit stronger bactericidal and anti-inflammatory effects, making it particularly valuable in research and potential therapeutic applications .

Receptor Binding and Specificity

N-acetyl-proline-glycine-proline-hydroxyl demonstrates selective binding affinity for both CXCR1 and CXCR2 receptors, with preferential interaction occurring through CXCR2 [2] [3]. The tripeptide exhibits structural and functional homology to key sequences found in classical neutrophil chemokines, particularly sharing structural similarities with proinflammatory chemokine CXCL8 [4] [5]. Direct binding studies utilizing fluorescein isothiocyanate-labeled proline-glycine-proline demonstrated specific binding to mouse CXCR2-positive RBL-2H3 transfectants, with competitive inhibition achieved through 200-fold excess unlabeled N-acetyl-proline-glycine-proline-hydroxyl [3].

The molecular mechanism underlying receptor recognition involves the tripeptide mimicking critical structural motifs present in endogenous chemokines. Unlike conventional glutamic acid-leucine-arginine-positive CXC neutrophil chemokines that function at nanomolar concentrations, N-acetyl-proline-glycine-proline-hydroxyl operates effectively at micromolar levels [6]. The acetylated form demonstrates 4-7 fold greater potency compared to the unacetylated proline-glycine-proline peptide [6].

Neutrophil Recruitment Mechanisms

Following receptor engagement, N-acetyl-proline-glycine-proline-hydroxyl initiates a comprehensive neutrophil activation cascade. Intratracheal instillation of the compound dose-dependently elicits neutrophilic inflammation in mouse airways, an effect completely abolished in CXCR2-deficient animals [5] [6]. The peptide promotes neutrophil superoxide production and matrix metalloproteinase-9 release, along with CXCL8 secretion [6].

Recent investigations have revealed that collagen engagement of discodin domain receptor 2 on neutrophil surfaces promotes the release of proline-glycine-proline-generating enzymes at the leading edge of neutrophils, creating localized gradients that function as a molecular compass to focus neutrophil migration through three-dimensional matrices [6]. This mechanism provides physiological relevance to how the peptide operates during tissue injury and repair processes.

Differential Receptor Functions

CXCR1 and CXCR2 demonstrate distinct functional roles in neutrophil biology, with N-acetyl-proline-glycine-proline-hydroxyl engaging both receptors through different mechanisms [7] [8]. CXCR1 mediates primarily pathogen recognition and cytotoxic responses, including reactive oxygen species production and degranulation [8]. In contrast, CXCR2 functions predominantly in neutrophil mobilization from bone marrow and initial chemotactic responses [9] [8].

The differential regulation between these receptors becomes evident in their trafficking patterns. CXCR1 internalizes slowly but recovers rapidly at the cell surface, whereas CXCR2 internalizes rapidly but recovers slowly [7] [10]. This distinction appears critical for the sequential engagement of neutrophil responses during inflammatory processes, with CXCR2 mediating initial recruitment and CXCR1 becoming more prominent for effector functions at the inflammatory site.

Calcium Influx and G-Protein Coupled Signaling

G-Protein Activation Mechanisms

N-acetyl-proline-glycine-proline-hydroxyl activation of CXCR2 initiates signal transduction through coupling to inhibitory guanine nucleotide regulatory protein Gαi [11]. Upon receptor activation, the heterotrimeric G-protein dissociates into Gβγ heterodimer and Gαi subunit components [11]. This dissociation process demonstrates sensitivity to pertussis toxin, confirming the involvement of Gαi proteins, although pertussis toxin does not completely inhibit all downstream signaling events, particularly calcium flux, indicating involvement of additional G-protein pathways or signaling mechanisms [11].

The Gαi subunit primarily functions to inhibit adenylyl cyclase activity, resulting in decreased cyclic adenosine monophosphate production [11]. However, the Gβγ complex assumes responsibility for the majority of downstream effector activation, including phosphatidylinositol 3-kinase and phospholipase C-β activation [11]. The regulation of Gαi activity occurs through formation of a G-protein-coupled receptor kinase 6 complex with activator of G-protein signaling 3 and Gαi2, followed by inhibition of Gαi activity [11].

Phospholipase C-β Pathway Activation

The liberated Gβγ subunits activate phospholipase C-β2 and phospholipase C-β3 isoforms, which catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate into two critical second messengers: inositol 1,4,5-trisphosphate and diacylglycerol [11] [12]. This enzymatic reaction represents a fundamental step in the calcium mobilization cascade initiated by N-acetyl-proline-glycine-proline-hydroxyl.

Inositol 1,4,5-trisphosphate functions as the primary calcium-mobilizing second messenger, binding to inositol 1,4,5-trisphosphate receptors located on endoplasmic reticulum membranes [12]. This binding triggers the opening of calcium-permeable channels, resulting in rapid release of calcium from intracellular stores. Simultaneously, diacylglycerol remains associated with the plasma membrane, where it serves as an activator of protein kinase C isoforms [12].

Calcium Mobilization Dynamics

The calcium response initiated by N-acetyl-proline-glycine-proline-hydroxyl follows a characteristic biphasic pattern. The initial phase involves rapid calcium release from endoplasmic reticulum stores mediated by inositol 1,4,5-trisphosphate, typically resulting in cytoplasmic calcium increases of 100-500 nanomolar within seconds of stimulation [13] [12].

The second phase consists of sustained calcium influx across the plasma membrane through store-operated calcium channels. This process, termed store-operated calcium entry, occurs when endoplasmic reticulum calcium depletion triggers the activation of stromal interaction molecule 1 sensors, which subsequently activate ORAI1 calcium channels at the plasma membrane [12]. The sustained calcium elevation can persist for minutes to hours, providing the temporal framework necessary for comprehensive neutrophil activation.

Calcium-Dependent Signaling Integration

Elevated intracellular calcium concentrations serve multiple signaling functions beyond immediate cellular activation. Calcium binds to calmodulin proteins, which then activate calmodulin-dependent kinases and other calcium-sensitive enzymes [13] [14]. Additionally, calcium provides positive feedback to phospholipase C activity, accelerating the production of additional inositol 1,4,5-trisphosphate and diacylglycerol [15].

The integration of calcium signaling with mechanical forces becomes particularly relevant during neutrophil transmigration. Studies demonstrate that neutrophils rolling under physiological shear stress exhibit enhanced calcium responses to chemokine stimulation compared to static conditions [13]. This mechanosensitive enhancement of calcium signaling ensures that neutrophils achieve maximal activation only when engaged in the appropriate biomechanical context of vascular recruitment.

Synergy with Proinflammatory Chemokines (e.g., CXCL8)

Molecular Basis of Chemokine Synergy

N-acetyl-proline-glycine-proline-hydroxyl demonstrates complex synergistic interactions with multiple proinflammatory chemokines, particularly CXCL8, through mechanisms involving receptor co-activation and signal amplification [3] [16] [17]. Unlike conventional chemokine-chemokine interactions that often involve simple additive effects, the synergy between N-acetyl-proline-glycine-proline-hydroxyl and CXCL8 involves sophisticated receptor cross-talk and downstream pathway integration.

CXCL8 represents the most potent human neutrophil-attracting chemokine and engages both CXCR1 and CXCR2 receptors with differential affinities and functional outcomes [7] [16] [17]. The synergistic relationship with N-acetyl-proline-glycine-proline-hydroxyl occurs through several mechanisms: enhanced receptor sensitivity, prolonged signaling duration, and amplified downstream effector activation. Importantly, this synergy demonstrates specificity, as N-acetyl-proline-glycine-proline-hydroxyl exhibits differential effects on various CXCR2 ligands [3].

Receptor-Specific Synergistic Effects

The synergistic effects between N-acetyl-proline-glycine-proline-hydroxyl and CXCL8 demonstrate receptor-specific characteristics. CXCR1 and CXCR2 respond differently to monomeric versus dimeric forms of CXCL8, with monomeric CXCL8 showing greater activity for calcium mobilization, phosphoinositide hydrolysis, chemotaxis, and exocytosis [7]. The differential regulation extends to receptor trafficking, where CXCR1 regulation occurs more rapidly with monomeric CXCL8, while CXCR2 shows similar responses to both monomeric and dimeric forms [7].

This differential receptor engagement provides a mechanism for temporal and spatial control of neutrophil responses. During early inflammatory stages, CXCR2 demonstrates higher intrinsic activity and becomes preferentially engaged, while CXCR1 remains available for later-stage effector functions when neutrophils reach the inflammatory site [7]. N-acetyl-proline-glycine-proline-hydroxyl can modulate this temporal progression through its preferential CXCR2 engagement.

Autocrine and Paracrine Amplification

The synergistic relationship extends beyond direct receptor co-activation to include autocrine and paracrine amplification mechanisms. N-acetyl-proline-glycine-proline-hydroxyl stimulation promotes CXCL8 release from activated neutrophils, creating positive feedback loops that sustain and amplify the inflammatory response [18] [6]. This mechanism ensures that initial chemotactic signals become self-reinforcing, leading to robust neutrophil accumulation at injury sites.

Additionally, N-acetyl-proline-glycine-proline-hydroxyl demonstrates synergistic interactions with other ELR-positive CXC chemokines, including CXCL1, CXCL2, and CXCL5 [6]. These interactions occur through CXCR2-mediated pathways and involve enhanced chemotactic sensitivity, prolonged activation periods, and increased effector function magnitude. The broad spectrum of chemokine synergy positions N-acetyl-proline-glycine-proline-hydroxyl as a central integrator of neutrophilic inflammatory responses.

Functional Consequences of Synergistic Activation

The synergistic activation of neutrophils by N-acetyl-proline-glycine-proline-hydroxyl and proinflammatory chemokines results in several critical functional outcomes. Enhanced bactericidal activity occurs through increased hydrogen peroxide generation and improved phagocytic function [2] [3]. The peptide elicits bactericidal activity via hydrogen peroxide generation while simultaneously inhibiting lung inflammation and reducing immune cell apoptosis [2] [3].

Moreover, the synergistic effects extend to cytokine modulation, where N-acetyl-proline-glycine-proline-hydroxyl enhances production of type 1 cytokines including interferon-γ and interleukin-12 while inhibiting proinflammatory cytokines such as tumor necrosis factor-α, interleukin-1β, and interleukin-6 [2] [3]. This immunomodulatory profile suggests that the tripeptide can simultaneously enhance antimicrobial responses while limiting excessive tissue damage from inflammatory mediators.